molecular formula C8H9AsNNaO4 B14751557 Sodium hydrogen (4-(acetamido)phenyl)arsonate CAS No. 585-54-6

Sodium hydrogen (4-(acetamido)phenyl)arsonate

Katalognummer: B14751557
CAS-Nummer: 585-54-6
Molekulargewicht: 281.07 g/mol
InChI-Schlüssel: ZJJFOTCYYMAOMX-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Sodium hydrogen (4-(acetamido)phenyl)arsonate, also known as sodium acetylarsanilate, is a chemical compound with the molecular formula C8H10AsNO4Na. It is a sodium salt of arsonic acid and is characterized by the presence of an acetamido group attached to a phenyl ring, which is further bonded to an arsonate group. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of sodium hydrogen (4-(acetamido)phenyl)arsonate typically involves the reaction of 4-acetamidophenylarsenic acid with sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

4-Acetamidophenylarsenic acid+NaOHSodium hydrogen (4-(acetamido)phenyl)arsonate+H2O\text{4-Acetamidophenylarsenic acid} + \text{NaOH} \rightarrow \text{this compound} + \text{H}_2\text{O} 4-Acetamidophenylarsenic acid+NaOH→Sodium hydrogen (4-(acetamido)phenyl)arsonate+H2​O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

Sodium hydrogen (4-(acetamido)phenyl)arsonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.

    Reduction: It can be reduced to form lower oxidation state arsenic compounds.

    Substitution: The acetamido group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic pentoxide, while reduction could produce arsenic trioxide .

Wissenschaftliche Forschungsanwendungen

Sodium hydrogen (4-(acetamido)phenyl)arsonate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of sodium hydrogen (4-(acetamido)phenyl)arsonate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit or activate specific biochemical pathways, depending on its concentration and the biological context. The arsonate group is known to interact with thiol groups in proteins, leading to changes in protein function and cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Sodium acetylarsanilate tetrahydrate
  • Sodium acetylarsanilate
  • N-Acetylarsanilic acid, sodium salt

Uniqueness

Sodium hydrogen (4-(acetamido)phenyl)arsonate is unique due to its specific structure, which includes an acetamido group attached to a phenyl ring bonded to an arsonate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

585-54-6

Molekularformel

C8H9AsNNaO4

Molekulargewicht

281.07 g/mol

IUPAC-Name

sodium;(3-acetamidophenyl)-hydroxyarsinate

InChI

InChI=1S/C8H10AsNO4.Na/c1-6(11)10-8-4-2-3-7(5-8)9(12,13)14;/h2-5H,1H3,(H,10,11)(H2,12,13,14);/q;+1/p-1

InChI-Schlüssel

ZJJFOTCYYMAOMX-UHFFFAOYSA-M

Kanonische SMILES

CC(=O)NC1=CC(=CC=C1)[As](=O)(O)[O-].[Na+]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.